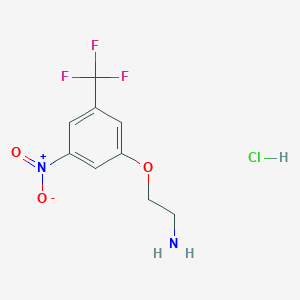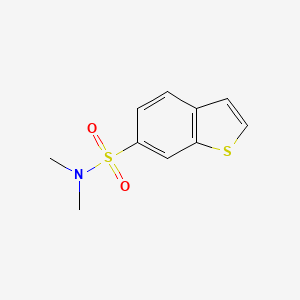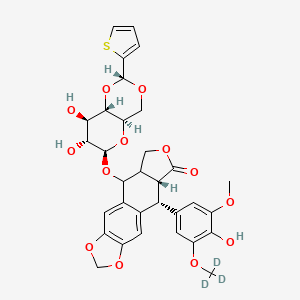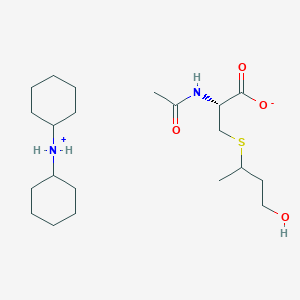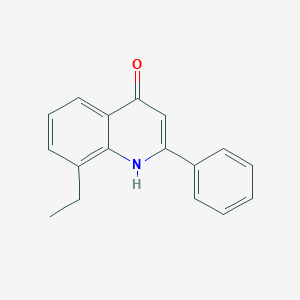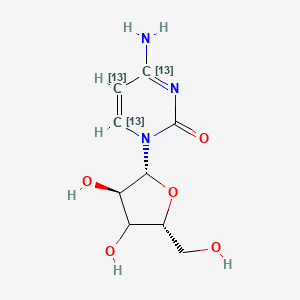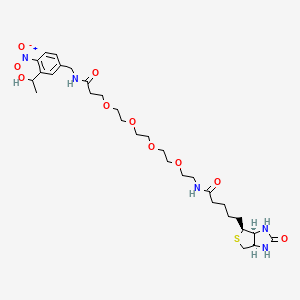
PC-Biotin-PEG4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PC-Biotin-PEG4 is a compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer arm. This compound is used for biotinylation, which is the process of attaching biotin to proteins, antibodies, or other molecules. The PEG spacer arm imparts water solubility to the biotinylated molecule, reducing aggregation and enhancing the stability of the labeled proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PC-Biotin-PEG4 is typically synthesized by reacting biotin with a PEG4 linker. The reaction involves the use of N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amino groups in proteins or other molecules. The reaction is carried out in a pH 7-9 buffer, such as phosphate-buffered saline (PBS), and the NHS ester is dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The product is then purified using techniques such as dialysis or desalting to remove any unreacted reagents .
Análisis De Reacciones Químicas
Types of Reactions
PC-Biotin-PEG4 undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Reactions: The alkyne group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Common Reagents and Conditions
Substitution Reactions: NHS esters, primary amines, pH 7-9 buffers (e.g., PBS), DMSO, DMF.
Click Reactions: Copper catalysts, azide-containing molecules, appropriate solvents.
Major Products Formed
Substitution Reactions: Biotinylated proteins or other biotinylated molecules.
Click Reactions: Triazole-linked biotinylated molecules.
Aplicaciones Científicas De Investigación
PC-Biotin-PEG4 has a wide range of applications in scientific research:
Mecanismo De Acción
PC-Biotin-PEG4 exerts its effects through the biotin-avidin interaction. Biotin binds with high affinity to avidin or streptavidin, forming a stable complex. This interaction is used to immobilize or detect biotinylated molecules in various assays. The PEG spacer arm enhances the solubility and reduces the steric hindrance, allowing for more efficient binding and detection .
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG4-NHS Ester: Similar in structure and function, used for biotinylation of proteins and other molecules.
Biotin-PEG4-Alkyne: Contains an alkyne group for click chemistry applications.
Biotin-PEG4-1,8-Naphthalimide: A derivative with dual targeting of ferroptosis and DNA, used as an antitumor agent.
Uniqueness
PC-Biotin-PEG4 is unique due to its combination of biotin and a PEG4 spacer arm, which imparts water solubility and reduces aggregation. This makes it particularly useful for biotinylation of proteins and other molecules that require enhanced solubility and stability .
Propiedades
Fórmula molecular |
C30H47N5O10S |
|---|---|
Peso molecular |
669.8 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(1-hydroxyethyl)-4-nitrophenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C30H47N5O10S/c1-21(36)23-18-22(6-7-25(23)35(40)41)19-32-28(38)8-10-42-12-14-44-16-17-45-15-13-43-11-9-31-27(37)5-3-2-4-26-29-24(20-46-26)33-30(39)34-29/h6-7,18,21,24,26,29,36H,2-5,8-17,19-20H2,1H3,(H,31,37)(H,32,38)(H2,33,34,39)/t21?,24-,26-,29-/m0/s1 |
Clave InChI |
HVFZMBBYSOKDJU-ZACHDZNLSA-N |
SMILES isomérico |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])O |
SMILES canónico |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


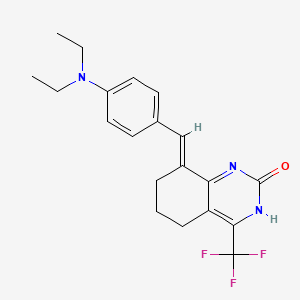
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
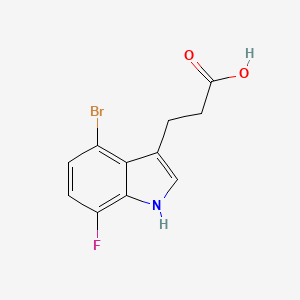
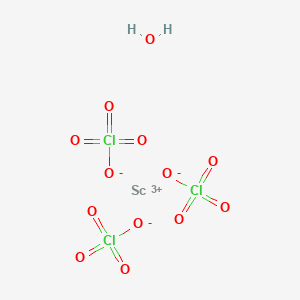
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
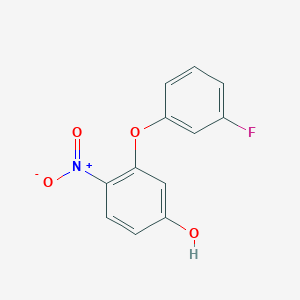
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
